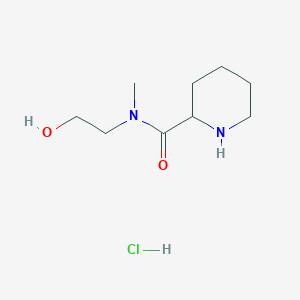

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride

Übersicht

Beschreibung

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various biological targets .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other piperidine derivatives . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in neurophysiological processes .

Pharmacokinetics

A related compound, n-(2-hydroxyethyl)-pyrrolidine, has been shown to have a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity .

Result of Action

Related compounds have been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound .

Biochemische Analyse

Biochemical Properties

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for purine biosynthesis . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving mesenchymal stem cells, this compound modulated inflammation and cell injury by inhibiting reactive oxygen species levels and apoptosis . These effects suggest that this compound can significantly impact cellular functions and responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), thereby affecting purine biosynthesis . Additionally, its interactions with other proteins and enzymes can lead to alterations in cellular pathways and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating inflammation and reducing cell injury . At higher doses, it can lead to toxic or adverse effects, including potential impacts on organ function and overall health . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as inosine monophosphate dehydrogenase (IMPDH), influencing purine biosynthesis . Additionally, it may undergo metabolic transformations, including O-demethylation and N-dealkylation, which can affect its activity and function . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be efficiently internalized by cells and transported to various cellular compartments . Its distribution within tissues may also be influenced by factors such as molecular size and solubility, affecting its localization and accumulation in specific regions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, influenced by targeting signals or post-translational modifications . This localization can impact its activity and function, as well as its interactions with other biomolecules within the cell.

Biologische Aktivität

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₉ClN₂O₂

- Molecular Weight : Approximately 222.71 g/mol

- Appearance : White crystalline solid

The biological activity of this compound is primarily attributed to its structural features, which facilitate interaction with various molecular targets:

- Hydroxyethyl and Carboxamide Groups : These functional groups enhance binding affinity to enzymes and receptors, influencing their activity.

- Piperidine Ring : Provides structural stability and aids in membrane penetration, potentially modulating neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : Similar to other piperidine derivatives, it may influence neurotransmitter systems, suggesting potential applications in treating central nervous system disorders.

- Enzyme Inhibition : Preliminary studies have shown that this compound can act as an enzyme inhibitor, although specific enzymes targeted remain to be fully elucidated.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neurotransmitter Modulation | Potential influence on CNS activity | |

| Enzyme Inhibition | Preliminary evidence for enzyme interactions | |

| Pharmacological Applications | Possible use in drug development targeting CNS |

Study 1: Neuropharmacological Effects

A study explored the neuropharmacological effects of this compound on rodent models. The results indicated significant modulation of neurotransmitter levels, suggesting potential therapeutic applications in anxiety and depression disorders.

Study 2: Enzyme Interaction Analysis

Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings highlighted its role as a competitive inhibitor, providing insights into its potential utility in metabolic disorders.

Wissenschaftliche Forschungsanwendungen

Mineral Processing

Application Overview:

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride has been utilized as a collector in the reverse cationic flotation separation of apatite from quartz. This method is significant in the mining industry for improving the recovery of phosphate ores.

Experimental Procedures:

- The compound was synthesized and tested for its effectiveness in flotation processes.

- Various analytical techniques, including Fourier Transform Infrared Spectroscopy (FTIR), zeta potential measurements, and X-ray Photoelectron Spectroscopy (XPS), were employed to study the adsorption mechanisms between the compound and mineral surfaces.

Results:

Micro-flotation tests demonstrated that at a concentration of 25 mg/L, the compound achieved a P2O5 recovery rate of 95.45% with a grade of 38.94%, indicating its high efficiency as a flotation agent.

Carbon Capture and Storage (CCS)

Application Overview:

The compound is also being explored for its potential in carbon capture technologies. Its chemical structure allows for interactions that may facilitate the absorption of CO2 from industrial emissions.

Research Findings:

- The compound's reactivity with carbon dioxide was investigated through various experimental setups.

- Initial studies indicate that its amide functionality could enhance CO2 solubility and reactivity, making it a candidate for further development in CCS applications.

Pharmaceutical Applications

Therapeutic Potential:

this compound exhibits potential therapeutic properties, particularly in neuropharmacology.

Case Studies:

-

Alzheimer's Disease Therapy:

- The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases.

- Research indicates that modifications to the piperidine structure can enhance brain exposure and improve inhibition efficacy against these enzymes .

-

Cancer Treatment:

- Recent studies have explored its cytotoxic effects on various cancer cell lines, demonstrating improved apoptosis induction compared to standard treatments like bleomycin .

- The unique structural features of this compound allow it to interact favorably with biological targets, potentially leading to novel anticancer agents.

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-N-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(6-7-12)9(13)8-4-2-3-5-10-8;/h8,10,12H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOCVJOUXDNJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.